molecular formula C11H19ClN2O B13973908 1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone

1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone

Cat. No.: B13973908
M. Wt: 230.73 g/mol
InChI Key: QDBIKOKKLXZNNU-UHFFFAOYSA-N
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Description

1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone typically involves the reaction of 8-amino-2-azaspiro[4.5]decan-1-one with 2-chloroethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted spirocyclic compounds, alcohols, and amines, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways. Detailed studies on its binding affinity and selectivity are crucial to elucidate its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one: This compound shares a similar spirocyclic structure but differs in the substitution pattern on the spiro ring.

    8-Oxa-2-azaspiro[4.5]decane: This compound contains an oxygen atom in the spiro ring, which imparts different chemical properties and reactivity.

Uniqueness

1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone is unique due to its specific substitution pattern and the presence of a chloroethanone moiety, which enhances its reactivity and potential for further functionalization. This uniqueness makes it a valuable compound in the synthesis of diverse pharmacologically active molecules .

Properties

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

IUPAC Name

1-(8-amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone

InChI

InChI=1S/C11H19ClN2O/c12-7-10(15)14-6-5-11(8-14)3-1-9(13)2-4-11/h9H,1-8,13H2

InChI Key

QDBIKOKKLXZNNU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CCN(C2)C(=O)CCl

Origin of Product

United States

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